molecular formula C15H18BrN5OS B6438618 5-bromo-2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine CAS No. 2549056-84-8

5-bromo-2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B6438618
CAS No.: 2549056-84-8
M. Wt: 396.3 g/mol
InChI Key: YTYNTCASNCMFCF-UHFFFAOYSA-N
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Description

5-bromo-2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is an organic compound characterized by a pyrimidine core substituted with bromo, methylsulfanyl, and a pyrazin-2-yloxy methyl piperidine moiety. This structure imparts unique chemical properties and potential biological activities, which has garnered interest in fields like medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes: The synthesis of this compound typically involves multi-step organic reactions. Starting from pyrimidine, the bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide in the presence of a catalyst or solvent. The introduction of the methylsulfanyl group can be achieved via a thiolation reaction using methyl mercaptan. The pyrazin-2-yloxy methyl piperidine moiety can be introduced through a nucleophilic substitution reaction, where pyrazin-2-ol is reacted with a chloromethyl piperidine derivative under basic conditions.

Industrial Production Methods: For large-scale industrial production, optimizations might include continuous flow processes for each step to enhance efficiency and yield. Automation of multi-step processes and the use of environmentally benign solvents and reagents are often employed to comply with industrial standards.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones depending on the oxidizing agent used.

  • Reduction: Reduction reactions might reduce the bromine atom to a hydrogen, although this is less common.

  • Substitution: Nucleophilic aromatic substitution is possible, especially due to the electron-withdrawing nature of the bromine atom.

Common Reagents and Conditions:

  • Oxidizing agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

  • Reducing agents: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) under hydrogen atmosphere.

  • Substitution conditions: Strong nucleophiles like amines, thiols in aprotic solvents.

Major Products: The major products from these reactions include sulfoxides or sulfones from oxidation, de-brominated derivatives from reduction, and various substituted derivatives from nucleophilic aromatic substitutions.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound can serve as a valuable intermediate for constructing more complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block.

Biology: Due to its molecular structure, it can be investigated for potential bioactivity. Compounds with similar structures have been explored for their effects on enzymes, receptors, and other biological targets.

Medicine: Research into its medicinal applications might explore its potential as a pharmaceutical agent. Its structure suggests it could interact with specific biological pathways or targets, possibly leading to the development of new drugs.

Industry: In industrial applications, it may be used in the synthesis of more complex organic compounds, possibly contributing to the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The detailed mechanism of action would depend on the specific biological target. Generally, compounds like this can bind to active sites of enzymes or receptors, inhibiting or modulating their activity. For example, if it targets an enzyme, it might form non-covalent interactions within the enzyme's active site, preventing substrate access and thus inhibiting enzyme activity. Molecular targets could include kinases, receptors, or other proteins involved in disease pathways.

Comparison with Similar Compounds

  • 5-bromo-2-chloropyrimidine

  • 5-bromo-2-(methylsulfanyl)pyrimidine

  • 4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

Uniqueness: The uniqueness of 5-bromo-2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine lies in its combined functional groups. The presence of both the pyrazin-2-yloxy methyl piperidine and methylsulfanyl groups offers a combination of electronic and steric properties that can confer unique reactivity and biological activity compared to similar compounds with fewer or different substitutions.

And there you have it: an in-depth look at this complex and fascinating compound

Properties

IUPAC Name

5-bromo-2-methylsulfanyl-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN5OS/c1-23-15-19-8-12(16)14(20-15)21-6-2-11(3-7-21)10-22-13-9-17-4-5-18-13/h4-5,8-9,11H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYNTCASNCMFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)N2CCC(CC2)COC3=NC=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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